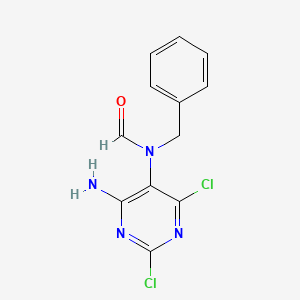

N-(4-amino-2,6-dichloropyrimidin-5-yl)-N-benzylformamide

Description

N-(4-amino-2,6-dichloropyrimidin-5-yl)-N-benzylformamide (CAS 91962-06-0) is a pyrimidine derivative with the molecular formula C₁₂H₁₀Cl₂N₄O and a molecular weight of 297.140 g/mol . Its IUPAC InChIKey (ZIFCEMQHLFVMLJ-UHFFFAOYSA-N) confirms the stereochemical and structural uniqueness of this compound . The molecule features a dichlorinated pyrimidine core substituted with an amino group at position 4 and a benzylformamide moiety at position 4. Key physicochemical properties include a calculated octanol-water partition coefficient (logP) of 1.877, indicating moderate lipophilicity, and a McGowan volume (McVol) of 198.390 mL/mol, reflecting its molecular bulk .

Properties

CAS No. |

91962-06-0 |

|---|---|

Molecular Formula |

C12H10Cl2N4O |

Molecular Weight |

297.14 g/mol |

IUPAC Name |

N-(4-amino-2,6-dichloropyrimidin-5-yl)-N-benzylformamide |

InChI |

InChI=1S/C12H10Cl2N4O/c13-10-9(11(15)17-12(14)16-10)18(7-19)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H2,15,16,17) |

InChI Key |

ZIFCEMQHLFVMLJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CN(C=O)C2=C(N=C(N=C2Cl)Cl)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-amino-2,6-dichloro-pyrimidin-5-yl)-N-benzyl-formamide typically involves the following steps:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.

Amination: The amino group at the 4 position can be introduced through nucleophilic substitution using ammonia or an amine derivative.

Formylation: The formamide group can be introduced by reacting the amino-pyrimidine derivative with formic acid or a formylating agent such as formamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-amino-2,6-dichloro-pyrimidin-5-yl)-N-benzyl-formamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Benzyl chloride, benzyl bromide, ammonia, formic acid

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may yield amines or alcohols.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: Investigated for its potential use in drug development and therapeutic applications.

Industry: Used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of N-(4-amino-2,6-dichloro-pyrimidin-5-yl)-N-benzyl-formamide would depend on its specific biological target. Generally, pyrimidine derivatives can interact with enzymes, receptors, or nucleic acids, affecting various biochemical pathways. The exact molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

4-Amino-2(5H)-furanones and Thiophenones

These compounds, such as those described in US Patent 6333346, share structural motifs with the target molecule, including a pyrimidine-like heterocyclic core and amino substituents . However, they differ in their substitution patterns:

- Ureido/thioureido substituents: Unlike the formamide group in N-(4-amino-2,6-dichloropyrimidin-5-yl)-N-benzylformamide, these derivatives feature urea or thiourea linkages, which introduce additional hydrogen-bonding capabilities .

Biological Implications : The ureido derivatives in the patent exhibit antitumor activity, suggesting that the formamide group in the target compound may offer a balance between lipophilicity and solubility for similar applications .

Complex Amide Derivatives (Pharmacopeial Forum PF 43(1))

Compounds such as (R)-N-[(2S,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide feature extended alkyl chains and phenoxy groups, contrasting with the compact pyrimidine-benzylformamide structure of the target compound . These differences likely result in divergent pharmacokinetic profiles, such as longer half-lives but reduced blood-brain barrier penetration.

Physicochemical and Bioactivity Comparison

Research Findings and Implications

- Synthetic Versatility: The dichloropyrimidine core allows for further functionalization, contrasting with the fused-ring systems of furanone derivatives .

- Pharmacokinetic Optimization : The moderate logP of the target compound positions it favorably for oral bioavailability compared to more lipophilic analogues .

Biological Activity

N-(4-amino-2,6-dichloropyrimidin-5-yl)-N-benzylformamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant research findings associated with this compound.

- Chemical Name: this compound

- CAS Number: 91962-06-0

- Molecular Formula: C₁₂H₁₀Cl₂N₄O

- Molecular Weight: 297.144 g/mol

The compound is derived from the pyrimidine family, which is known for its diverse biological activities, including antiviral and anticancer properties. The presence of the amino and benzyl groups enhances its interaction with biological targets, potentially influencing cellular signaling pathways.

Antiviral Activity

Research indicates that pyrimidine derivatives, including this compound, exhibit antiviral properties. For instance, related compounds have been shown to inhibit the replication of various viruses, including adenoviruses. A study highlighted that certain substituted derivatives demonstrated significant antiviral activity with selectivity indexes greater than 100 against human adenovirus (HAdV) .

Anticancer Properties

The compound's structural similarity to other known anticancer agents suggests potential activity against cancer cell lines. For example, studies on related pyrimidine compounds have demonstrated their ability to inhibit tumor growth in hepatocellular carcinoma (HCC) models . The mechanism often involves the inhibition of specific kinases or pathways critical for cancer cell proliferation.

Case Studies and Research Findings

- Antiviral Studies:

-

Anticancer Activity:

- In a study investigating FGFR4 inhibitors, compounds similar to this compound showed selective inhibition of FGFR4 over FGFR1–3. This selectivity is crucial for minimizing side effects while maximizing therapeutic outcomes in cancer treatment .

- The anti-proliferative effects were assessed using various cancer cell lines, showing promising results in inhibiting tumor growth.

Data Table: Summary of Biological Activities

Q & A

Q. What are the established synthetic routes for N-(4-amino-2,6-dichloropyrimidin-5-yl)-N-benzylformamide, and what intermediates are critical in its preparation?

The compound is synthesized via multicomponent reactions involving condensation of 4-amino-2,6-dichlorophenol with ketones or isocyanides. A key intermediate is the formation of (E)-N'-(3,5-dichloro-4-hydroxyphenyl)-N-(4-(trifluoromethyl)benzyl)formimidamide, which arises from the reaction of 4-amino-2,6-dichlorophenol with ketones under controlled conditions . Methodological optimization (e.g., pH, solvent polarity) is critical to minimize side reactions and improve yields.

Q. What spectroscopic and crystallographic techniques are recommended for characterizing this compound?

- NMR and Mass Spectrometry : H and C NMR confirm substituent positions and molecular structure, while high-resolution mass spectrometry (HRMS) verifies molecular weight .

- X-ray Crystallography : SHELX programs (e.g., SHELXL) are widely used for refining crystal structures. Challenges include addressing disorder in the benzyl group or pyrimidine ring, requiring iterative refinement cycles .

Q. What safety and handling protocols are essential for this compound?

The compound is classified under EU Regulation 1272/2008 as hazardous (Xn; R22, R41, R43, R52/53). Key precautions include:

- Use of PPE (gloves, goggles) and fume hoods to avoid dermal/ocular exposure.

- Proper waste disposal due to aquatic toxicity (H412). Regulatory documentation (e.g., SDS) must align with GHS labeling .

Advanced Research Questions

Q. How can crystallographic challenges (e.g., twinning, disorder) be resolved during structural refinement?

SHELXL’s TWIN and BASF commands are effective for handling twinned data. For disorder, partial occupancy refinement and restraints on bond lengths/angles are applied. High-resolution data (≤1.0 Å) and low-temperature (100 K) collection improve electron density maps .

Q. What mechanistic hypotheses explain its inhibitory activity against bacterial hyaluronidase?

Molecular docking studies suggest the dichloropyrimidine group interacts with the enzyme’s active site, while the benzylformamide moiety enhances hydrophobic binding. Competitive inhibition assays (e.g., using Streptococcus hyaluronidase) and kinetic analysis (e.g., Lineweaver-Burk plots) validate these interactions .

Q. How can contradictory data on synthetic yields be addressed?

Discrepancies in yields often arise from intermediate instability (e.g., ketimine formation). Strategies include:

- Real-time monitoring via LC-MS to track intermediate degradation.

- Optimizing reaction temperature (e.g., 0–5°C for acid-sensitive steps) and solvent systems (e.g., DMF for polar intermediates) .

Q. What computational methods predict the compound’s physicochemical and pharmacokinetic properties?

- Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity.

- Molecular Dynamics (MD) : Simulates solvation behavior and membrane permeability. Tools like Gaussian 16 and GROMACS are recommended, validated against experimental LogP and solubility data .

Q. How do substituents (e.g., chloro, benzyl) influence reactivity in derivatization reactions?

- The 2,6-dichloro groups enhance electrophilicity at the pyrimidine C-5 position, facilitating nucleophilic substitution.

- The N-benzyl group sterically hinders axial attack, directing reactivity to equatorial sites. Substituent effects are quantified via Hammett plots using para-substituted benzyl analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.